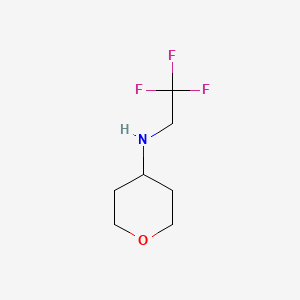

N-(2,2,2-trifluoroethyl)oxan-4-amine

Descripción general

Descripción

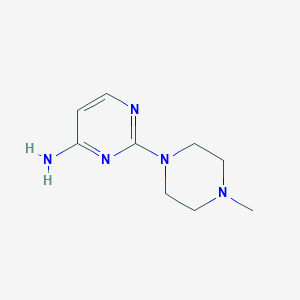

“N-(2,2,2-trifluoroethyl)oxan-4-amine” is a chemical compound with the CAS Number: 2413904-46-6 . It has a molecular weight of 219.63 .

Synthesis Analysis

The synthesis of this compound involves the use of N-2,2,2-trifluoroethylisatin ketimines, which have been developed as fluorine-containing synthons . A highly efficient asymmetric S N 2′-S N 2′ reaction between N-2,2,2-trifluoroethylisatin ketimines and Morita-Baylis-Hillman (MBH) carbonates was disclosed by the Wang group in 2016 . Another approach includes the formation of a carbamate from bis(2,2,2-trifluoroethyl) carbonate or 2,2,2-trifluoroethylchloroformate and primary or secondary amine and subsequent interaction of the carbamate with hydrazine to result in a semicarbazide .Molecular Structure Analysis

The IUPAC name for this compound is 4-(2,2,2-trifluoroethyl)tetrahydro-2H-pyran-4-amine hydrochloride . The InChI code is 1S/C7H12F3NO.ClH/c8-7(9,10)5-6(11)1-3-12-4-2-6;/h1-5,11H2;1H .Chemical Reactions Analysis

N-2,2,2-trifluoroethylisatin ketimines have been involved in various organic synthesis reactions in recent years . These reactions focus on the types of reactions and the stereoselectivity of products . An iron porphyrin-catalyzed N-trifluoroethylation of anilines has been developed with 2,2,2-trifluoroethylamine hydrochloride as the fluorine source .Physical and Chemical Properties Analysis

The compound is a powder with a storage temperature at room temperature .Aplicaciones Científicas De Investigación

Synthesis of Fluorinated Compounds

- Fluorinated Onium Salts Synthesis : N-(2,2,2-trifluoroethyl)oxan-4-amine derivatives are used in the synthesis of various fluorinated onium salts, which are valuable in organic chemistry (Umemoto & Gotoh, 1991).

- Trifluoroethylation of Amines : This compound is used in catalyst-free trifluoroethylation reactions of amines, which is significant in medicinal chemistry (Andrews, Faizova, & Denton, 2017).

- Reductive Amination : It plays a role in the reductive amination process for synthesizing N-methylated and N-alkylated amines (Senthamarai et al., 2018).

Organic Synthesis Techniques

- Synthesis of Aliphatic Oxamides : Utilized in the parallel synthesis of hindered aliphatic oxamides (Bogolubsky et al., 2016).

- Amidation of Carboxylic Acids and Amines : Acts as an effective reagent in the direct amidation of carboxylic acids with a wide range of amines (Lanigan, Starkov, & Sheppard, 2013).

Biological and Medical Applications

- Inhibition of Oxidative Metabolism : Its derivatives inhibit oxidative metabolism in N-nitrosodialkylamines, which has implications in carcinogenicity studies (Janzowski, Eisenbrand, Gottfried, & Preussmann, 1984).

- Flavin-dependent N-Hydroxylating Enzymes : Plays a role in the production of secondary metabolites and antimicrobial agents (Mügge et al., 2020).

Environmental and Catalysis Research

- Oxidation of Tertiary Amines and Azines : Used in the environmentally friendly oxidation of tertiary amines and azines (Limnios & Kokotos, 2014).

- Graphene-based Catalysts : Involved in the reduction of nitro compounds to amines using graphene-based catalysts (Nasrollahzadeh et al., 2020).

Mecanismo De Acción

Target of Action

N-(2,2,2-trifluoroethyl)oxan-4-amine is a compound that has been studied for its potential use as an acaricide . The primary targets of this compound are mites, specifically Tetranychus urticae .

Mode of Action

It is known that the compound exhibits excellent acaricidal activity . This suggests that it likely interacts with biological targets in mites to inhibit their growth or survival.

Biochemical Pathways

Given its acaricidal activity, it is likely that the compound interferes with essential biological processes in mites, leading to their death .

Pharmacokinetics

It is known that fluoroalkyl sulfur groups, such as the trifluoroethyl group in this compound, can greatly improve the lipophilic pharmacokinetic properties of drug molecules . This suggests that this compound may have good bioavailability.

Result of Action

The primary result of the action of this compound is the death of mites. The compound exhibits excellent acaricidal activity, with LC50 values of 0.19 mg/L against Tetranychus urticae . This is comparable to the commercial acaricide cyenopyrafen .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Direcciones Futuras

N-2,2,2-trifluoroethylisatin ketimines have received the attention of many chemists since they were first developed as fluorine-containing synthons in 2015 . This paper reviews the organic synthesis reactions in which trifluoroethyl isatin ketimine has been involved in recent years, focusing on the types of reactions and the stereoselectivity of products, and also provides a prospect of its application in this field .

Propiedades

IUPAC Name |

N-(2,2,2-trifluoroethyl)oxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO/c8-7(9,10)5-11-6-1-3-12-4-2-6/h6,11H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQQNCZOHVNBOPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-6-iodo-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1418853.png)